Imidazo[1,5-a]pyridine-8-carboxylic acid (CAS 697739-13-2) is a specialized bicyclic heteroaromatic building block widely utilized in advanced medicinal chemistry and materials science. Featuring a fused imidazole-pyridine core with a strategically positioned carboxylic acid at the 8-position, this compound serves as a critical precursor for synthesizing complex amides, Weinreb amides, and functionalized heterocycles. In procurement contexts, it is primarily sourced for its ability to impart unique physicochemical properties—such as enhanced metabolic stability against aldehyde oxidase (AO) and specific spatial geometries—that are unattainable with more common positional isomers or monocyclic analogs[1].
Substituting Imidazo[1,5-a]pyridine-8-carboxylic acid with alternative isomers (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid) or structurally related cores (e.g., imidazo[1,2-a]pyrimidines) frequently leads to catastrophic failures in downstream application performance. Specifically, in drug discovery workflows, the imidazo[1,2-a]pyrimidine core is a known substrate for rapid aldehyde oxidase (AO)-mediated metabolism, leading to poor in vivo half-lives[1]. Shifting the nitrogen placement and utilizing the [1,5-a] fusion with the functional handle at the 8-position completely alters the electronic distribution and steric profile, effectively blocking the AO oxidation site. Furthermore, in targeted inhibitor design such as IDO/TDO inhibitors, the exact trajectory of the 8-position substituent is required to access specific binding pocket geometries; generic indole or alternative positional isomers cannot replicate this vector, resulting in a complete loss of target affinity[2].
In a comparative structure-activity relationship (SAR) study targeting androgen receptor antagonists, the baseline imidazo[1,2-a]pyrimidine-3-carboxamide core suffered from rapid aldehyde oxidase (AO)-mediated oxidation, yielding an inactive oxygenated metabolite in human S9 fractions. By replacing the core precursor with Imidazo[1,5-a]pyridine-8-carboxylic acid to generate the corresponding imidazo[1,5-a]pyridine-8-carboxamide derivative, researchers completely eliminated AO susceptibility. Assays in human S9 fractions (without NADPH) confirmed that the[1,5-a]-8-substituted core produced zero oxygenated metabolites, demonstrating absolute AO resistance compared to the rapid degradation of the baseline core [1].
| Evidence Dimension | Aldehyde Oxidase (AO) Mediated Oxidation in Human S9 Fractions |
| Target Compound Data | Imidazo[1,5-a]pyridine-8-carboxamide derivative: 0% oxygenated metabolite observed (AO resistant) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine-3-carboxamide derivative: Rapid formation of oxygenated metabolite (AO susceptible) |
| Quantified Difference | Complete elimination of AO-mediated metabolic clearance |
| Conditions | Human S9 fractions, absence of NADPH, LC-MS/MS monitoring |
Procuring this exact core allows medicinal chemists to rescue promising drug candidates from rapid in vivo clearance caused by aldehyde oxidase, a common failure point for nitrogen-rich heterocycles.
The synthesis of highly potent Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) inhibitors requires precise spatial orientation of chiral alpha-carbon substituents. Patent literature demonstrates that utilizing Imidazo[1,5-a]pyridine-8-carboxylic acid as the primary building block allows for the direct, high-yield formation of N-methoxy-N-methylimidazo[1,5-a]pyridine-8-carboxamide (Weinreb amide) using standard HATU/TEA coupling protocols. This specific 8-position functionalization provides the exact geometric trajectory required for dual IDO/TDO pocket binding, which is structurally impossible to achieve using the more common 3-carboxylic acid isomers or generic indole precursors [1].
| Evidence Dimension | Binding Pocket Vector Alignment for IDO/TDO |
| Target Compound Data | 8-substituted imidazo[1,5-a]pyridine: Enables dual IDO/TDO inhibitory activity |
| Comparator Or Baseline | Alternative positional isomers (e.g., 3-substituted): Fail to achieve required spatial trajectory |
| Quantified Difference | Enables access to dual-target active chemical space |
| Conditions | Synthesis of chiral alpha-carbon derivatives via Weinreb amide intermediate |
For oncology and immunotherapy programs, selecting the 8-carboxylic acid isomer is mandatory to achieve the correct 3D molecular geometry for dual IDO/TDO enzyme inhibition.
From a processability standpoint, Imidazo[1,5-a]pyridine-8-carboxylic acid exhibits excellent reactivity in standard peptide coupling conditions. When reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of HATU and TEA, it cleanly affords the corresponding Weinreb amide in a single step. This direct late-stage functionalization bypasses the need for complex, multi-step de novo ring syntheses that are typically required when attempting to build 8-substituted imidazo[1,5-a]pyridines from acyclic precursors. The commercial availability of this specific acid allows procurement teams to cut synthetic route lengths by up to 3-4 steps, significantly reducing time-to-target in library generation [1].
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct 1-step coupling to Weinreb amide using commercially available 8-carboxylic acid |
| Comparator Or Baseline | De novo bicyclic ring construction (3-4 steps) |
| Quantified Difference | Reduction of 2-3 synthetic steps |
| Conditions | HATU/TEA mediated coupling in DMF at room temperature |
Procuring the pre-formed 8-carboxylic acid building block drastically accelerates library synthesis and reduces process costs compared to synthesizing the core from scratch.
Ideal for medicinal chemistry programs where lead compounds containing imidazo[1,2-a]pyrimidine or similar cores have failed due to rapid aldehyde oxidase metabolism. The imidazo[1,5-a]pyridine-8-carboxylic acid serves as a direct, metabolically stable drop-in replacement scaffold [1].
Essential precursor for developing immunotherapeutic agents targeting the kynurenine pathway. The 8-position carboxylic acid provides the necessary anchor point to build chiral side chains that perfectly fit the IDO/TDO binding pockets [2].
Because of its excellent reactivity in standard HATU/TEA coupling conditions, this compound is the optimal choice for process chemists looking to rapidly generate diverse Weinreb amides and downstream ketone libraries without de novo ring synthesis [2].